molecular formula C14H8N2O4S2 B6434721 (E)-5-((5-(4-nitrophenyl)furan-2-yl)methylene)-4-thioxothiazolidin-2-one CAS No. 5863-11-6

(E)-5-((5-(4-nitrophenyl)furan-2-yl)methylene)-4-thioxothiazolidin-2-one

Cat. No.: B6434721
CAS No.: 5863-11-6
M. Wt: 332.4 g/mol
InChI Key: NYGLSIBLLIHMHR-KPKJPENVSA-N
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Description

(E)-5-((5-(4-nitrophenyl)furan-2-yl)methylene)-4-thioxothiazolidin-2-one is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a furan ring, a nitrophenyl group, and a thioxothiazolidinone moiety, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-5-((5-(4-nitrophenyl)furan-2-yl)methylene)-4-thioxothiazolidin-2-one typically involves the condensation of 5-(4-nitrophenyl)furan-2-carbaldehyde with 4-thioxothiazolidin-2-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is then refluxed for several hours to ensure complete condensation, followed by purification through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

(E)-5-((5-(4-nitrophenyl)furan-2-yl)methylene)-4-thioxothiazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The nitrophenyl group can undergo electrophilic aromatic substitution reactions with reagents like halogens or sulfonyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated or sulfonated derivatives.

Scientific Research Applications

Chemistry

In chemistry, (E)-5-((5-(4-nitrophenyl)furan-2-yl)methylene)-4-thioxothiazolidin-2-one is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for drug development and therapeutic applications.

Medicine

In medicine, derivatives of this compound are being investigated for their potential use as pharmaceuticals. The presence of the nitrophenyl and thioxothiazolidinone groups suggests that these derivatives may exhibit significant pharmacological activities, such as enzyme inhibition or receptor modulation.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and electronic materials.

Mechanism of Action

The mechanism of action of (E)-5-((5-(4-nitrophenyl)furan-2-yl)methylene)-4-thioxothiazolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target molecule. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    (E)-5-((5-(4-nitrophenyl)furan-2-yl)methylene)-4-oxothiazolidin-2-one: Similar structure but with an oxo group instead of a thioxo group.

    (E)-5-((5-(4-nitrophenyl)furan-2-yl)methylene)-4-thioxothiazolidin-2-thione: Similar structure but with a thione group instead of a thioxo group.

Uniqueness

(E)-5-((5-(4-nitrophenyl)furan-2-yl)methylene)-4-thioxothiazolidin-2-one is unique due to the presence of both the nitrophenyl and thioxothiazolidinone groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

(5E)-5-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-4-sulfanylidene-1,3-thiazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8N2O4S2/c17-14-15-13(21)12(22-14)7-10-5-6-11(20-10)8-1-3-9(4-2-8)16(18)19/h1-7H,(H,15,17,21)/b12-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYGLSIBLLIHMHR-KPKJPENVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(O2)C=C3C(=S)NC(=O)S3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C2=CC=C(O2)/C=C/3\C(=S)NC(=O)S3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10364120
Record name F0862-0010
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10364120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5863-11-6
Record name F0862-0010
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10364120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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